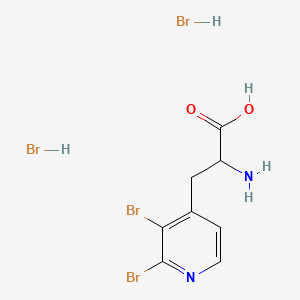
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoicaciddihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is a chemical compound with the molecular formula C8H10Br2N2O2·2HBr It is a derivative of pyridine and is characterized by the presence of two bromine atoms on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide typically involves the bromination of a pyridine derivative followed by the introduction of an amino group and a propanoic acid moiety. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce other functional groups present in the molecule.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide involves its interaction with specific molecular targets and pathways. The bromine atoms on the pyridine ring may play a role in its reactivity and binding to target molecules. The amino and propanoic acid groups can also contribute to its overall activity by facilitating interactions with biological molecules or enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid dihydrobromide: This compound is similar but contains only one bromine atom on the pyridine ring.
2-Amino-3-(3,4-dibromopyridin-2-yl)propanoic acid dihydrobromide: Another similar compound with bromine atoms at different positions on the pyridine ring.
Uniqueness
2-Amino-3-(2,3-dibromopyridin-4-yl)propanoic acid dihydrobromide is unique due to the specific positioning of the bromine atoms on the pyridine ring, which can influence its chemical reactivity and interactions with other molecules. This unique structure may result in distinct properties and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H10Br4N2O2 |
|---|---|
Poids moléculaire |
485.79 g/mol |
Nom IUPAC |
2-amino-3-(2,3-dibromopyridin-4-yl)propanoic acid;dihydrobromide |
InChI |
InChI=1S/C8H8Br2N2O2.2BrH/c9-6-4(1-2-12-7(6)10)3-5(11)8(13)14;;/h1-2,5H,3,11H2,(H,13,14);2*1H |
Clé InChI |
CETMZGHANRXLLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1CC(C(=O)O)N)Br)Br.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


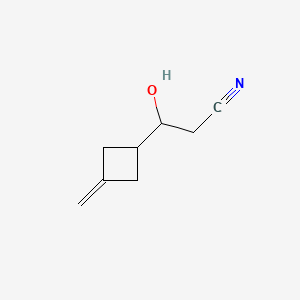
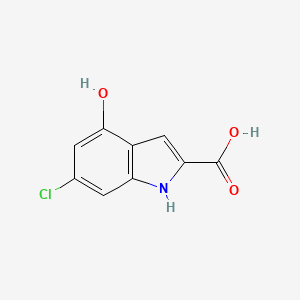
![tert-butyl6-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate,Mixtureofdiastereomers](/img/structure/B13585175.png)
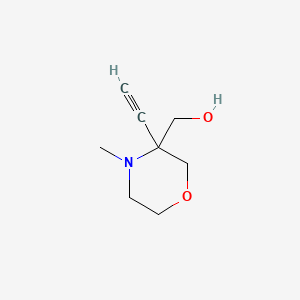
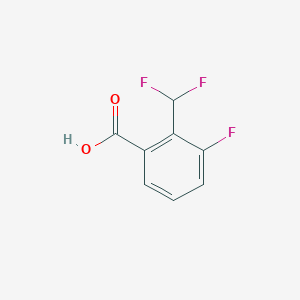
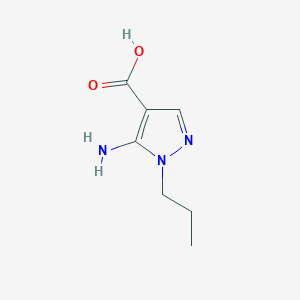
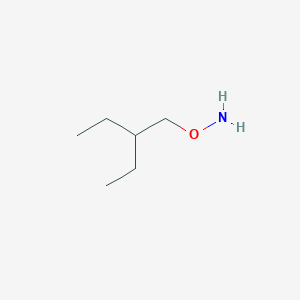

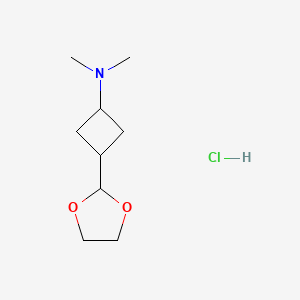
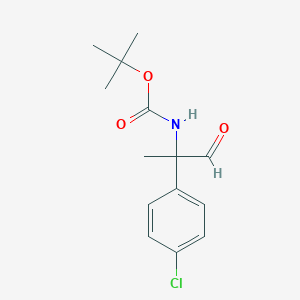
![1-(Benzo[b]thiophen-2-ylmethyl)piperazine](/img/structure/B13585219.png)
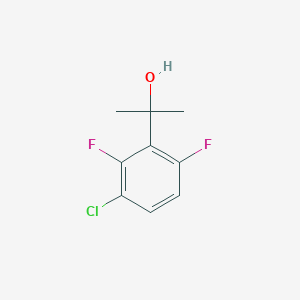
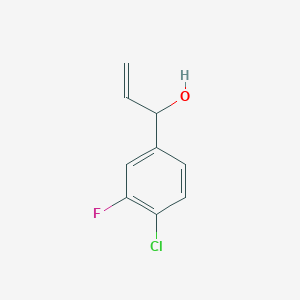
aminedihydrochloride](/img/structure/B13585233.png)
